molecular formula C21H29NO4S B013846 Pridinol methanesulfonate CAS No. 6856-31-1

Pridinol methanesulfonate

Cat. No. B013846
CAS RN: 6856-31-1
M. Wt: 391.5 g/mol
InChI Key: VNJHUUNVDMYCRH-UHFFFAOYSA-N
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Description

Pridinol methanesulfonate is a compound that may not have widely documented synthesis and specific studies directly under its name, but understanding can be extrapolated from general research on methanesulfonate and its derivatives. Methanesulfonate is a key intermediate in the biogeochemical cycling of sulfur and is utilized by various aerobic bacteria as a source of sulfur for growth. It is synthesized in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide (Donovan P. Kelly & J. Murrell, 1999)^1^.

Synthesis Analysis

The synthesis of methanesulfonate derivatives can involve various methods, including microbial metabolism (Kelly & Murrell, 1999)^1^, ultrasound-assisted reactions (Ji-tai Li et al., 2006)^2^, and electrochemical methods (Joel Britschgi et al., 2022)^3^. These diverse methods highlight the versatility of methanesulfonate in chemical synthesis.

Molecular Structure Analysis

Methanesulfonic acid and its derivatives exhibit various molecular structures, as explored through vibrational spectroscopy and periodic density functional theory (Lisha Zhong & S. Parker, 2018)^4^. The strong hydrogen bonding in these compounds plays a crucial role in their structural stability and reactivity.

Chemical Reactions and Properties

Methanesulfonate derivatives participate in diverse chemical reactions, serving as intermediates in lipid synthesis (F. Spener, 1973)^5^ and undergoing transformations through heterogeneous OH oxidation (Kai Chung Kwong et al., 2018)^6^. These reactions showcase the compound's reactivity and potential for various applications.

Physical Properties Analysis

The physical properties of methanesulfonates, such as solubility, conductivity, and toxicity, make them ideal for various applications, including electrochemical processes (M. Gernon et al., 1999)^7^. Their properties are influenced by the strength of their hydrogen bonds and molecular structure.

Chemical Properties Analysis

Methanesulfonates exhibit unique chemical properties, such as the ability to undergo Arbuzov rearrangement (S. P. Narula et al., 1999)^8^, and participate in oxidation processes, highlighting their significance in chemical transformations (R. Flyunt et al., 2001)^9^.

Scientific Research Applications

  • Biochemical Analysis : Methanesulfonic acid is effective in liberating seleno-methionine from proteins in yeast and Brazil nuts, enhancing the determination of selenium content using HPLC-ICP-MS (Wrobel et al., 2003).

  • Microbial Metabolism : It serves as a sulfur source for aerobic bacteria growth and supports growth in specialized methylotrophs (Kelly & Murrell, 1999).

  • Organic Synthesis : Methanesulfonic anhydride is utilized in "greener" Friedel-Crafts acylations for producing aryl ketones, minimizing waste and avoiding metallic or halogenated components (Wilkinson, 2011).

  • Peptide Synthesis : The deprotecting process with methanesulfonic acid effectively synthesizes peptides like -endorphin and -endorphin, offering analgesic potentials (Kubota et al., 1979).

  • Catalysis in Chemical Reactions : Transition metal methanesulfonates show efficient catalytic behavior in Biginelli reactions, which produce 3,4-dihydropyrimidinones (Wang et al., 2005).

  • Industrial Chemical Production : A novel process converts methane directly to methanesulfonic acid, a valuable industrial chemical, potentially reducing carbon dioxide emissions (Schüth, 2019).

  • Textile Industry : In the textile industry, methanesulfonic acid is used for durable-press treatments of cotton, though it requires washing to remove residual acidity post-treatment (Reinhardt et al., 1973).

Safety And Hazards

Pridinol methanesulfonate is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312 . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJHUUNVDMYCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-45-5 (Parent), 75-75-2 (Parent)
Record name Pridinol methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311
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DSSTOX Substance ID

DTXSID40218667
Record name Pridinol methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pridinol methanesulfonate

CAS RN

6856-31-1, 511-45-5
Record name Pridinol mesylate
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URL https://commonchemistry.cas.org/detail?cas_rn=6856-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pridinol methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol methanesulfonate
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Record name Pridinol methanesulfonate
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Record name 1-(3-hydroxy-1,1-diphenylpropyl)piperidinium methanesulphonate
Source European Chemicals Agency (ECHA)
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Record name PRIDINOL MESILATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SS Rahman, I Simovic, S Gibbons, M Zloh - Journal of molecular modeling, 2011 - Springer
… , bergapten, betaxolol hydrochloride, chlorpromazine hydrochloride, demecolcine, hydroxyzine dihydrochloride, naproxen, paroxetine hydrochloride, pridinol methanesulfonate, and …
N Gilart, PAG Cormack, RM Marcé, F Borrull… - … of Chromatography A, 2013 - Elsevier
A new polar monolith based on poly(poly(ethylene glycol) methacrylate-co-pentaerythritol triacrylate) (poly(PEGMA-co-PETRA)) was first synthesised, after the optimisation of the …
G Musumarra, G Scarlata, G Romano… - Journal of analytical …, 1987 - academic.oup.com
The principal components (PC) analysis of standardized R t values in four eluent systems [ethyl acetate/methanol/30% ammonia (85:10:15), cyclohexane/toluene/dlethylamine (65:25:10…
Number of citations: 36 0-academic-oup-com.brum.beds.ac.uk
HW Lee, E Arif, MM Altintas, K Quick… - American Journal …, 2018 - journals.physiology.org
Podocyte dysfunction and loss is an early event and a hallmark of proteinuric kidney diseases. A podocyte’s normal function is maintained via its unique cellular architecture that relies …
N Gilart, N Miralles, RM Marcé, F Borrull… - Analytica chimica …, 2013 - Elsevier
Two new commercially available polar coatings for stir bar sorptive extraction (SBSE), consisting of polyacrylate (PA) with a proportion of polyethyleneglycol (PEG) (Acrylate Twister ® ) …
BH Varkuti, Z Liu, M Kepiro, R Pacifico, Y Gai… - IScience, 2020 - cell.com
We developed a high-throughput assay for modulators of mitochondrial function in neurons measuring inner mitochondrial membrane potential (ΔΨ m ) and ATP production. The assay …
Number of citations: 9 www.cell.com
V Gupta - journals.physiology.org
Podocyte dysfunction and loss is an early event and a hallmark of 35 proteinuric kidney diseases. Podocyte’s normal function is maintained via its 36 unique cellular architecture that …
RA Kulkarni - 2013 - search.proquest.com
Lymphoid tyrosine phosphatase (LYP) is an intriguing therapeutic target for the treatment of several autoimmune disorders including anaphylaxis. Despite this, its precise biological …
S Cortés-Kaplan - 2021 - ruor.uottawa.ca
Cancer immunotherapy is an encompassing term referring to therapeutic strategies that aim to boost the immune system to fight cancer. These strategies include administering immune …
Number of citations: 2 ruor.uottawa.ca
RJ Parks, B Saha, O Varette, WL Stanford… - … and validation of …, 2019 - ruor.uottawa.ca
4.1 Abstract Human adenovirus (HAdV) can cause severe disease and death in both immunocompromised and immunocompetent patients. The current standards of treatment are often …
Number of citations: 3 ruor.uottawa.ca

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